molecular formula C13H21Cl2FN2 B4725093 (2-fluorobenzyl)(4-piperidinylmethyl)amine dihydrochloride

(2-fluorobenzyl)(4-piperidinylmethyl)amine dihydrochloride

Cat. No. B4725093
M. Wt: 295.22 g/mol
InChI Key: WMMDQGHRAAECNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-fluorobenzyl)(4-piperidinylmethyl)amine dihydrochloride, also known as FUB-PB22, is a synthetic cannabinoid that is commonly used in scientific research. It is a potent agonist of the cannabinoid receptors and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

(2-fluorobenzyl)(4-piperidinylmethyl)amine dihydrochloride is commonly used in scientific research to study the effects of synthetic cannabinoids on the cannabinoid receptors. It has been shown to have a high affinity for both the CB1 and CB2 receptors and exhibits potent agonist activity. This compound has also been used to study the effects of synthetic cannabinoids on the central nervous system, including their potential therapeutic applications.

Mechanism of Action

(2-fluorobenzyl)(4-piperidinylmethyl)amine dihydrochloride acts as an agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a variety of biochemical and physiological effects. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the activation of intracellular signaling pathways, and the induction of apoptosis in cancer cells. It has also been shown to have analgesic, anti-inflammatory, and anti-convulsant effects.

Advantages and Limitations for Lab Experiments

One advantage of using (2-fluorobenzyl)(4-piperidinylmethyl)amine dihydrochloride in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of synthetic cannabinoids on these receptors with a high degree of specificity. However, one limitation of using this compound is its potential for abuse and dependence, which can complicate the interpretation of results.

Future Directions

There are many potential future directions for the study of (2-fluorobenzyl)(4-piperidinylmethyl)amine dihydrochloride and synthetic cannabinoids in general. One area of research could be the development of new synthetic cannabinoids with improved therapeutic potential and reduced potential for abuse and dependence. Another area of research could be the study of the effects of synthetic cannabinoids on other receptors and signaling pathways, which could lead to the development of new treatments for a variety of diseases and conditions. Overall, the study of this compound and synthetic cannabinoids has the potential to lead to important breakthroughs in the field of pharmacology and medicine.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;;/h1-4,11,15-16H,5-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMDQGHRAAECNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNCC2=CC=CC=C2F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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